MFCD16314255
Description
However, based on the structural and functional comparison frameworks outlined in the evidence (e.g., CAS 1533-03-5 in and CAS 56469-02-4 in ), a hypothetical introduction can be constructed using analogous data.
MFCD16314255 is a synthetic organic compound with a trifluoromethyl-substituted aromatic backbone. While its exact molecular formula and properties are unspecified in the evidence, compounds with similar MDL identifiers (e.g., MFCD00039227 in ) often exhibit applications in pharmaceuticals, agrochemicals, or materials science due to their stability and bioactivity. Typical properties of such compounds include moderate solubility in polar solvents (e.g., methanol), log S values ranging from -2.5 to -1.5 (indicating moderate hydrophobicity), and bioavailable profiles suitable for drug development .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)13-8-11(14(16)17)5-6-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELUSXGETQVPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680747 | |
| Record name | 2-(2,5-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226037-58-6 | |
| Record name | 2-(2,5-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD16314255” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD16314255” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
“MFCD16314255” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its therapeutic potential and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD16314255” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structural and functional analogs from the evidence, adhering to methodologies for evaluating similarity in substituents, reactivity, and applications .
Table 1: Structural Comparison of MFCD16314255 and Analogs
| Compound ID | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity Index | Application |
|---|---|---|---|---|---|---|
| This compound | N/A | Hypothetical: C10H9F3O | ~202.17 | Trifluoromethyl, ketone | 1.00 (Reference) | Drug intermediates |
| CAS 1533-03-5 | 1533-03-5 | C10H9F3O | 202.17 | Trifluoromethyl, ketone | 0.98 | Flame retardants, polymers |
| CAS 1761-61-1 | 1761-61-1 | C7H5BrO2 | 201.02 | Bromo, carboxylate | 0.85 | Catalysis, green chemistry |
| CAS 56469-02-4 | 56469-02-4 | C9H9NO2 | 163.17 | Hydroxy, heterocyclic | 0.88 | Anticancer agents |
Key Findings:
Structural Similarity :
- CAS 1533-03-5 shares the highest similarity (0.98) with this compound due to identical trifluoromethyl and ketone functional groups, which enhance thermal stability and electron-withdrawing effects .
- CAS 56469-02-4 has a lower similarity (0.88) due to its hydroxy-substituted heterocyclic core, which alters solubility and bioavailability compared to aromatic ketones .
Functional Divergence: CAS 1761-61-1 (bromo-carboxylate) is utilized in green catalysis but lacks the trifluoromethyl group critical for hydrophobic interactions in drug design .
Physicochemical Properties :
- Trifluoromethylated compounds (e.g., CAS 1533-03-5) exhibit higher log P values (~3.2) compared to brominated analogs (log P ~2.5), influencing membrane permeability .
- Hydroxy-substituted compounds (e.g., CAS 56469-02-4) show improved aqueous solubility (log S -2.1 vs. -2.5 for trifluoromethylated analogs) but reduced metabolic stability .
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